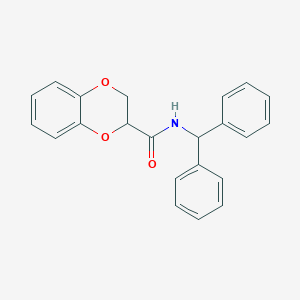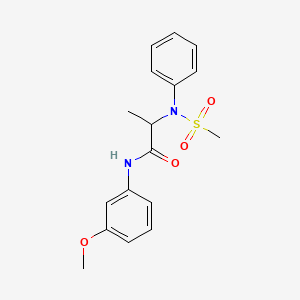
N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide
説明
N~1~-(3-methoxyphenyl)-N~2~-(methylsulfonyl)-N~2~-phenylalaninamide, commonly known as "MSMP," is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. This compound is a derivative of phenylalanine, an essential amino acid, and has been shown to have various biochemical and physiological effects.
作用機序
The exact mechanism of action of MSMP is not fully understood, but it is believed to act as a competitive antagonist at the NMDA receptor. It may also modulate the activity of TRP channels through an indirect mechanism.
Biochemical and Physiological Effects:
MSMP has been shown to have various biochemical and physiological effects. It has been shown to have an inhibitory effect on the NMDA receptor, which may have implications for learning and memory processes. MSMP has also been shown to have an effect on TRP channels, which may have implications for pain sensation and temperature regulation.
実験室実験の利点と制限
One advantage of using MSMP in lab experiments is its specificity for certain ion channels and receptors. This allows for more targeted research and may lead to a better understanding of the underlying mechanisms involved in various physiological processes. One limitation of using MSMP is its potential toxicity at high concentrations, which may limit its use in certain experiments.
将来の方向性
There are several potential future directions for research involving MSMP. One direction could be to further investigate its effects on TRP channels and their role in various physiological processes. Another direction could be to explore its potential as a therapeutic agent for conditions such as chronic pain or neurodegenerative diseases. Additionally, further research could be done to better understand its mechanism of action and potential side effects.
科学的研究の応用
MSMP has been utilized in various research applications due to its potential to modulate the activity of ion channels and receptors. It has been shown to have an inhibitory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. MSMP has also been shown to have an effect on the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain sensation and temperature regulation.
特性
IUPAC Name |
N-(3-methoxyphenyl)-2-(N-methylsulfonylanilino)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13(17(20)18-14-8-7-11-16(12-14)23-2)19(24(3,21)22)15-9-5-4-6-10-15/h4-13H,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVLDEHIRRZIVRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=CC=C1)OC)N(C2=CC=CC=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(1-isoxazol-3-ylethyl)(methyl)amino]-N-pyrazin-2-ylacetamide](/img/structure/B3970967.png)
![17-(3-iodophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3970981.png)

![allyl 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3970989.png)
![2-{4-[1-(3-methoxybenzyl)-4-piperidinyl]-1-piperazinyl}ethanol ethanedioate (salt)](/img/structure/B3970997.png)
![2-[4-(4-nitrophenoxy)phenyl]-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B3971003.png)
![4-(4-chlorobenzoyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B3971005.png)
![1-benzyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3971025.png)
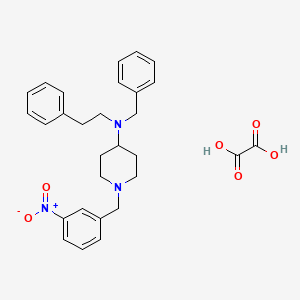
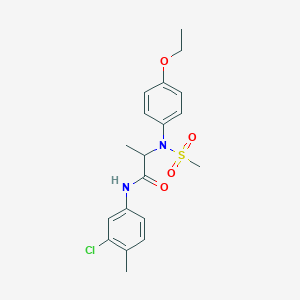
![N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-1-(4-methoxyphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B3971039.png)
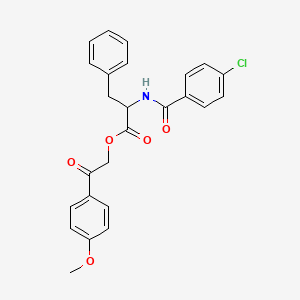
![{1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-piperidinyl}(2-methoxyphenyl)methanone](/img/structure/B3971085.png)
